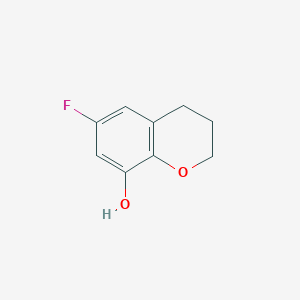

6-Fluorochroman-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYGYIUURUIYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457532 | |

| Record name | 6-fluorochroman-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188826-25-7 | |

| Record name | 6-fluorochroman-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorochroman-8-ol: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochroman-8-ol is a heterocyclic organic compound of increasing interest within the fields of medicinal chemistry and drug discovery. As a functionalized chroman derivative, it serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. The strategic placement of a fluorine atom and a hydroxyl group on the chroman ring system imparts unique physicochemical properties that can influence biological activity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, offering insights for its application in research and development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a dihydropyran ring fused to a benzene ring, with a fluorine substituent at the 6-position and a hydroxyl group at the 8-position.

Caption: Chemical structure of this compound.

Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure.

| Property | Value | Source |

| CAS Number | 188826-25-7 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | Predicted: Off-white to light brown solid | Inferred from similar chromanol derivatives |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred from structural analogues |

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, benzylic, and aliphatic protons.

-

Aromatic Protons (δ 6.0-7.0 ppm): Two doublets are anticipated in the aromatic region, corresponding to the protons at the C5 and C7 positions. The coupling between these protons would likely be a meta-coupling (⁴JHH ≈ 2-3 Hz). The electron-donating hydroxyl group at C8 and the fluorine at C6 will influence their chemical shifts.

-

Benzylic Protons (δ ~4.2 ppm): The protons on C2, adjacent to the heterocyclic oxygen, are expected to appear as a triplet.

-

Aliphatic Protons (δ ~2.7 and ~1.9 ppm): The protons on C4 and C3 are expected to appear as multiplets. The C4 protons, being benzylic, will be further downfield than the C3 protons.

-

Hydroxyl Proton (variable): A broad singlet corresponding to the phenolic hydroxyl group at C8. Its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Six signals are expected in this region. The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant. The carbons bearing oxygen (C8 and C8a) will be significantly deshielded.

-

Benzylic Carbon (δ ~65 ppm): The carbon at C2, attached to the ether oxygen.

-

Aliphatic Carbons (δ ~20-30 ppm): The carbons at C3 and C4.

Plausible Synthetic Pathway

Sources

An In-depth Technical Guide to 6-Fluorochroman-8-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluorochroman-8-ol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a detailed synthetic route, and discuss its current and potential applications in the field of drug discovery, with a focus on its role as a key intermediate and pharmacophore.

Core Compound Identification

| Parameter | Value | Source |

| CAS Number | 188826-25-7 | [1] |

| Molecular Formula | C₉H₉FO₂ | Inferred from related structures |

| Molecular Weight | 168.17 g/mol | Calculated |

Note on Molecular Formula: While the molecular formula is not explicitly stated in the direct search results for this compound, it is logically inferred from the established structures of closely related fluorochromanols.

Introduction to the Chroman Scaffold and the Significance of Fluorination

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. The introduction of a fluorine atom into this scaffold, as seen in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter metabolic stability, membrane permeability, and binding affinity to target proteins. These modifications are often sought after in drug design to enhance efficacy and reduce off-target effects.

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis involves a three-stage process:

-

Preparation of the Phenolic Precursor: Synthesis of 4-fluoro-2-methoxyphenol.

-

Construction of the Chroman Core: Allylation followed by Claisen rearrangement and cyclization.

-

Final Functionalization: Demethylation to yield the target this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-methoxyphenol

-

Rationale: This step creates the core phenolic structure with the required fluorine and a protected hydroxyl group (as a methoxy ether) at the correct positions. Starting from the corresponding aniline allows for a reliable diazotization-hydrolysis sequence.

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline in a mixture of sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Slowly add the diazonium salt solution to boiling water to facilitate hydrolysis.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-fluoro-2-methoxyphenol.

-

Step 2: Synthesis of 6-Fluoro-8-methoxychroman

-

Rationale: This sequence first introduces an allyl group that, upon thermal rearrangement, positions itself ortho to the hydroxyl group, setting the stage for the crucial intramolecular cyclization to form the chroman ring.

-

Procedure:

-

To a solution of 4-fluoro-2-methoxyphenol in acetone, add potassium carbonate and allyl bromide.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate to obtain 1-allyloxy-4-fluoro-2-methoxybenzene.

-

Heat the allyl ether neat or in a high-boiling solvent to induce a Claisen rearrangement, yielding 2-allyl-4-fluoro-6-methoxyphenol.

-

Dissolve the rearranged phenol in a non-polar solvent like toluene and add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to effect intramolecular hydroalkoxylation, forming the chroman ring.

-

Purify the resulting 6-fluoro-8-methoxychroman by column chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the deprotection of the methoxy group to unveil the desired hydroxyl functionality. Boron tribromide is a powerful and selective reagent for cleaving aryl methyl ethers.

-

Procedure:

-

Dissolve 6-fluoro-8-methoxychroman in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with methanol, followed by water.

-

Extract the product into dichloromethane, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to give the crude product.

-

Purify by column chromatography to afford pure this compound.

-

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly accessible literature, the broader class of fluorinated chroman derivatives has shown significant promise in various therapeutic areas.

Role as a 5-HT₁ₐ Receptor Antagonist Intermediate

A notable application of related 6-fluorochroman structures is in the synthesis of potent and selective 5-HT₁ₐ receptor antagonists.[2] The 6-fluorochroman moiety often serves as a key building block, with the oxygen at the 8-position providing a crucial attachment point for side chains that modulate receptor affinity and selectivity.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluorochroman-8-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Fluorochroman-8-ol (CAS No. 188826-25-7), a heterocyclic compound of significant interest in medicinal chemistry. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed experimental protocol, interpretation of the predicted spectra with a rationale grounded in chemical structure, and data presented in clear, accessible formats. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with fluorinated chroman scaffolds.

Introduction and Molecular Structure

This compound is a fluorinated derivative of the chroman ring system. The chroman scaffold is a core component of various biologically active molecules, including Vitamin E (tocopherols). The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable strategy in drug design. Derivatives of 6-fluorochroman have been explored as potential 5-HT1A receptor antagonists, highlighting the pharmaceutical relevance of this structural class.

A thorough understanding of the spectroscopic signature of this compound is the first critical step in its synthesis, purification, and characterization, ensuring structural integrity and purity for any subsequent application.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for observing the exchangeable hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: ~3-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

The spectrum is predicted to show distinct signals for the aromatic, aliphatic (chroman ring), and hydroxyl protons. The fluorine atom at C6 and the hydroxyl group at C8 will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |

| H-OH (on C8) | ~9.0 | br s | - | 1H | Phenolic protons are acidic and exchangeable, appearing as a broad singlet downfield. Its position is concentration and temperature dependent. |

| H-5 | ~6.75 | d | JH5-F ≈ 9.0 | 1H | Ortho to the electron-donating oxygen (O1) and meta to the electron-donating -OH group. It is deshielded by the electronegative fluorine atom and shows coupling to it.[1][2] |

| H-7 | ~6.60 | d | JH7-F ≈ 4.5 | 1H | Ortho to the strongly electron-donating -OH group and meta to the fluorine, resulting in an upfield shift. Shows smaller meta-coupling to fluorine. |

| H-2 | ~4.15 | m | - | 2H | Protons on a carbon adjacent to an ether oxygen are deshielded. They are diastereotopic and will appear as a complex multiplet. |

| H-4 | ~2.70 | t | JH4-H3 ≈ 6.5 | 2H | Benzylic protons deshielded by the aromatic ring. Appears as a triplet due to coupling with the two H-3 protons.[1] |

| H-3 | ~1.90 | m | - | 2H | Aliphatic protons coupled to both H-2 and H-4, resulting in a complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of fluorine introduces characteristic C-F spin-spin coupling, which is a powerful diagnostic tool.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) is beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons, which are absent in DEPT spectra).

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52).

The spectrum will show 9 distinct signals. The carbon atoms in the aromatic ring that are coupled to fluorine will appear as doublets. The magnitude of the ¹J, ²J, ³J, and ⁴J C-F coupling constants provides unambiguous assignment evidence.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹H-decoupled) | Predicted JC-F (Hz) | Rationale |

| C-6 | ~154.0 | d | ¹JCF ≈ 245 | The carbon directly bonded to fluorine shows a large downfield shift and a very large one-bond coupling constant.[4][5] |

| C-8 | ~145.0 | s | - | Carbon attached to the hydroxyl group is significantly deshielded. |

| C-4a | ~143.0 | d | ³JCF ≈ 7 | Aromatic quaternary carbon ortho to the fluorine. |

| C-8a | ~120.0 | s | - | Quaternary carbon ortho to the hydroxyl group and adjacent to the aliphatic ring fusion. |

| C-5 | ~116.0 | d | ²JCF ≈ 23 | Aromatic CH carbon ortho to the fluorine atom.[4] |

| C-7 | ~114.0 | d | ²JCF ≈ 21 | Aromatic CH carbon ortho to the hydroxyl group and meta to the fluorine atom. |

| C-2 | ~65.0 | s | - | Aliphatic carbon adjacent to the ether oxygen. |

| C-4 | ~24.0 | s | - | Benzylic carbon. |

| C-3 | ~22.0 | s | - | Aliphatic carbon. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H-decoupled single-pulse sequence.

-

Reference: An external standard, such as CFCl₃ (δ 0.00) or an internal standard like trifluoroacetic acid, is used.[6]

-

Spectral Width: ~50 ppm, centered around the expected chemical shift.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

A single signal is expected for the one fluorine atom in the molecule. In a ¹H-coupled spectrum, this signal would be a multiplet due to coupling with H-5 and H-7. In a standard ¹H-decoupled spectrum, it will appear as a singlet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted δ (ppm) (rel. to CFCl₃) | Multiplicity (¹H-decoupled) | Rationale |

| F (on C-6) | -120 to -130 | s | The chemical shift is typical for a fluorine atom on an aromatic ring bearing electron-donating groups like -OH and -OR.[7][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be obtained from a thin film between two salt (NaCl or KBr) plates.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record a background spectrum of the pure KBr pellet or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, ether, and carbon-fluorine bonds.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Medium | Aliphatic C-H |

| 1610, 1500 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Strong | Aryl Ether & Phenol |

| 1250 - 1150 | C-F stretch | Strong | Aryl-Fluoride[9][10] |

The most diagnostic peaks will be the broad O-H stretch above 3200 cm⁻¹, the aromatic C=C stretching bands, and the strong C-O and C-F stretching vibrations in the fingerprint region (below 1500 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed, particularly with Electron Ionization (EI), offers valuable structural clues.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation occurs.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₉FO₂. The exact mass is 168.06 g/mol . The EI mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak due to the stability of the aromatic system.[12]

-

Molecular Ion (M⁺˙): m/z = 168

-

Key Fragments: The fragmentation is likely initiated by cleavage of the bonds in the aliphatic chroman ring. A common fragmentation pathway for chromans is a retro-Diels-Alder (RDA) reaction.

Caption: Proposed retro-Diels-Alder fragmentation of this compound.

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Identity | Rationale |

| 168 | [C₉H₉FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [C₇H₅FO]⁺˙ | Loss of ethene (C₂H₄) via a retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring. This is a characteristic fragmentation for chroman systems. |

| 112 | [C₆H₅F]⁺˙ | Subsequent loss of carbon monoxide (CO) from the m/z 140 fragment.[12] |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a synthesized compound requires a holistic approach, integrating data from all spectroscopic techniques.

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The spectroscopic profile of this compound is characterized by several key features:

-

NMR: Distinct aromatic signals influenced by F and OH substituents, with characteristic C-F coupling constants in the ¹³C spectrum providing definitive structural proof.

-

IR: A strong, broad O-H absorption and intense C-O and C-F stretching bands.

-

MS: A prominent molecular ion peak at m/z 168 and a characteristic fragmentation pattern involving a retro-Diels-Alder reaction.

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. These data and interpretations should serve as a valuable reference for the successful identification and characterization of this important synthetic building block.

References

-

Dodd, D. A., & Dodd, J. H. (1998). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 655-664. [Link]

-

Zhirnov, V. V., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances, 10(14), 8231-8237. [Link]

-

Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 26, 2159-2161. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

-

University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. [Link]

-

Key, B. D., et al. (1997). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 63(7), 2567-2573. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]

-

Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Schwalbe, H., et al. (2004). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(28), 8866–8874. [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol - Optional[¹⁹F NMR] - Chemical Shifts. [Link]

-

PubMed. (1997). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral Information in PubChem. [Link]

-

University of North Georgia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. escholarship.org [escholarship.org]

- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. whitman.edu [whitman.edu]

The Strategic Deployment of 6-Fluorochroman-8-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into this scaffold, specifically at the 6-position, coupled with a hydroxyl group at the 8-position, gives rise to 6-Fluorochroman-8-ol, a versatile building block with significant potential in drug discovery. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and the expanding role of the this compound core in the design and development of novel therapeutic agents. Particular emphasis is placed on its application in the modulation of central nervous system targets and its potential in other therapeutic areas.

Introduction: The Rationale for Fluorinated Chromanols in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[3][4][5]

The chroman ring system, a bicyclic ether, is a common motif in natural products and synthetic drugs, exhibiting a wide array of biological activities.[6] When a fluorine atom is introduced at the 6-position of the chroman ring, it can significantly alter the electron distribution and lipophilicity of the molecule, potentially leading to improved drug-like properties. The additional presence of a hydroxyl group at the 8-position provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This strategic combination of a fluorinated chroman core with a reactive hydroxyl group makes this compound a highly valuable scaffold in the medicinal chemist's toolbox.

Synthesis of the this compound Core

A robust and efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. While a single, standardized protocol is not universally cited, a plausible and adaptable multi-step synthesis can be devised based on established methodologies for analogous substituted chromans.[2] The general strategy involves the construction of a 6-fluoro-8-methoxychroman-4-one intermediate, followed by reduction of the ketone and demethylation of the methoxy group.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-Fluoro-2-methoxyphenoxy)propanoic acid

-

Materials: 4-Fluoro-2-methoxyphenol, 3-chloropropionic acid, sodium hydroxide, water.

-

Procedure:

-

Dissolve 4-Fluoro-2-methoxyphenol and sodium hydroxide in water.

-

Add 3-chloropropionic acid portion-wise to the solution while maintaining the temperature.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-Fluoro-2-methoxyphenoxy)propanoic acid.

-

Step 2: Synthesis of 6-Fluoro-8-methoxychroman-4-one

-

Materials: 3-(4-Fluoro-2-methoxyphenoxy)propanoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Add 3-(4-Fluoro-2-methoxyphenoxy)propanoic acid to polyphosphoric acid.

-

Heat the mixture with stirring for a specified time, monitoring the intramolecular Friedel-Crafts acylation by TLC.

-

Pour the hot reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford 6-Fluoro-8-methoxychroman-4-one.

-

Step 3: Synthesis of 6-Fluoro-8-methoxychroman

-

Materials: 6-Fluoro-8-methoxychroman-4-one, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure (Wolff-Kishner Reduction):

-

To a solution of 6-Fluoro-8-methoxychroman-4-one in diethylene glycol, add hydrazine hydrate.

-

Heat the mixture to reflux for a period, then add potassium hydroxide pellets portion-wise.

-

Continue to heat at a higher temperature to drive the reaction to completion, monitoring by TLC.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 6-Fluoro-8-methoxychroman.

-

Step 4: Synthesis of this compound

-

Materials: 6-Fluoro-8-methoxychroman, boron tribromide (BBr3), dichloromethane.

-

Procedure:

-

Dissolve 6-Fluoro-8-methoxychroman in anhydrous dichloromethane and cool the solution in an ice bath.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Applications in Medicinal Chemistry

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective ligands for various biological targets, most notably in the central nervous system.

5-HT1A Receptor Antagonists

A significant application of the this compound core is in the synthesis of 5-HT1A receptor antagonists. The 8-hydroxyl group serves as a convenient attachment point for side chains that can interact with the receptor. For instance, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine was identified as a lead compound for a series of novel 5-HT1A receptor antagonists.[1]

Structure-Activity Relationship (SAR) Insights:

-

Chroman Ring Modifications: Introduction of an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was found to enhance receptor selectivity against α1-adrenergic and D2-dopaminergic receptors.[1]

-

Side Chain Optimization: The nature of the substituent on the terminal aromatic ring and the length of the linker chain are critical for modulating potency and selectivity.

| Compound ID | R1 | R2 | 5-HT1A Ki (nM)[1] | α1 Ki (nM)[1] | D2 Ki (nM)[1] |

| Lead Compound | H | H | 1.2 | 120 | 350 |

| 31n | =O | 1,3-benzodioxole | 0.8 | 250 | >1000 |

Data from Horiguchi et al., J. Med. Chem. 1998, 41 (22), pp 4347–4356.[1]

Caption: Core scaffold of this compound based 5-HT1A receptor antagonists.

Intermediate in the Synthesis of Nebivolol

The 6-fluorochroman moiety is a key structural feature of the cardiovascular drug Nebivolol, a highly selective β1 adrenergic receptor blocker. Synthetic routes to Nebivolol often involve intermediates derived from 6-fluorochroman precursors.[3][4] While this compound itself may not be a direct precursor, its synthesis provides valuable insights and methodologies applicable to the preparation of related 6-fluorochroman building blocks essential for the total synthesis of Nebivolol.

Potential in Other Therapeutic Areas

The inherent drug-like properties of the this compound scaffold suggest its potential for exploration in other therapeutic areas, including:

-

Neurodegenerative Diseases: The chroman core is present in compounds with neuroprotective properties. The modulation of lipophilicity and electronic properties by the fluorine atom could enhance blood-brain barrier penetration and target engagement for diseases like Alzheimer's and Parkinson's.

-

Anticancer Agents: Chromone derivatives, closely related to chromans, have been investigated as topoisomerase inhibitors.[5] The this compound scaffold could serve as a template for the design of novel anticancer agents.

-

Sirtuin Modulation: Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[6] The this compound core could be a starting point for developing novel sirtuin modulators.

Conclusion and Future Perspectives

This compound represents a strategically designed molecular scaffold that leverages the beneficial effects of fluorine incorporation within a privileged chroman framework. Its utility has been demonstrated in the development of potent and selective 5-HT1A receptor antagonists, and its structural motifs are relevant to the synthesis of complex drugs like Nebivolol. The synthetic accessibility of this core, coupled with the versatile reactivity of the 8-hydroxyl group, provides a robust platform for further lead optimization and the exploration of new therapeutic applications. Future research efforts should focus on expanding the biological profiling of this compound derivatives against a wider range of targets, particularly in the areas of neurodegeneration and oncology, to fully unlock the therapeutic potential of this promising scaffold.

References

- Horiguchi, Y., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(22), 4347-4356.

- BenchChem. (2025).

- Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. WO2014111903A2.

- Google Patents. (2004). NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS. WO2004041805A1.

- Ismail, M. A., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry, 14(3), 858-867.

- Galli, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(14), 6599-6603.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- BenchChem. (2025).

Sources

- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 4. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0109232B1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid - Google Patents [patents.google.com]

The Rising Therapeutic Potential of Fluorinated Chroman Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of biologically active compounds. The strategic incorporation of fluorine atoms into this core has emerged as a powerful strategy to modulate and enhance pharmacological properties, leading to a new generation of fluorinated chroman derivatives with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of fluorinated chromans. We will delve into their key pharmacological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a practical and authoritative resource to accelerate the discovery and development of novel therapeutics based on this promising class of molecules.

The Strategic Advantage of Fluorination in Chroman Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] In the context of chroman derivatives, fluorination offers several key advantages that enhance their drug-like characteristics:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to increased compound stability in vivo and a longer half-life.

-

Increased Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] This is particularly advantageous for developing drugs targeting the central nervous system.

-

Modulation of Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, altering the ionization state of the molecule and its interactions with biological targets.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the chroman ring system, leading to more favorable binding interactions with target proteins.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein binding pockets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the compound.[3]

These unique properties have propelled the investigation of fluorinated chroman derivatives across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated chroman derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as aromatase and sirtuin 2 (SIRT2).

Mechanism of Action: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting aromatase is a key therapeutic strategy. Certain fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent aromatase inhibitors.[4] The proposed mechanism involves the chroman-4-one core mimicking the natural substrate, androstenedione, while the fluorinated phenyl ring engages in specific interactions within the active site of the enzyme, leading to competitive inhibition.

Mechanism of Action: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a class III histone deacetylase that plays a role in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 has been shown to induce apoptosis and inhibit the proliferation of cancer cells.[5][6] Fluorinated chroman-4-ones have emerged as selective SIRT2 inhibitors.[7][8][9] The inhibitory mechanism is believed to involve the chroman-4-one scaffold binding to the active site of SIRT2, with the fluorine substituents enhancing binding affinity and selectivity.[7] This inhibition leads to the hyperacetylation of α-tubulin, a SIRT2 substrate, which disrupts microtubule dynamics and induces cell cycle arrest and apoptosis.[5]

Caption: SIRT2 Inhibition Pathway by Fluorinated Chroman-4-ones.

Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol assesses the cytotoxic effects of fluorinated chroman derivatives on cancer cell lines.[10]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[11][12]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the fluorinated chroman derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines if the observed cytotoxicity is due to apoptosis.[11]

-

Cell Treatment: Treat cancer cells with the fluorinated chroman derivative at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Experimental Workflow for In Vitro Anticancer Screening.

Structure-Activity Relationship (SAR) Insights

| Compound/Derivative | Position of Fluorine | Anticancer Activity (IC50) | Reference |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 6 | 0.8 µM (Aromatase Inhibition) | [4] |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 8 | 67 µM (Aromatase Inhibition) | [4] |

| 7-fluoro-2-pentylchroman-4-one | 7 | Weak SIRT2 Inhibition (18%) | [7] |

| 6,8-dibromo-2-pentylchroman-4-one | None (Non-fluorinated) | 1.5 µM (SIRT2 Inhibition) | [8] |

Data synthesized from multiple sources to illustrate SAR trends.

The position of the fluorine atom on the chroman scaffold significantly impacts anticancer activity. For aromatase inhibition, a fluorine at the 6-position of the isoflavanone core leads to a dramatic increase in potency compared to substitution at the 8-position.[4] In the case of SIRT2 inhibition by 2-alkylchroman-4-ones, electron-withdrawing groups at the 6- and 8-positions are favorable for high potency, although a single fluorine at the 7-position resulted in weak activity.[7][8]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's disease.[1][13][14] Fluorinated chroman derivatives are being explored for their potential to mitigate neuronal damage and inflammation in the central nervous system.

Mechanism of Action: Modulation of Microglial Activity

Neuroinflammation, mediated by microglial cells, is a key pathological feature of Alzheimer's disease. Cromolyn, a chromone derivative, has been shown to modulate microglial activity, promoting the clearance of amyloid-β (Aβ) plaques.[15] Fluorinated cromolyn derivatives have been synthesized and evaluated for their ability to enhance Aβ uptake by microglia. The proposed mechanism involves the fluorinated chroman derivative shifting microglia from a pro-inflammatory state to a phagocytic state, thereby promoting the clearance of toxic Aβ aggregates.[15]

Experimental Protocol: Assessing Neuroprotective Activity

This protocol evaluates the ability of fluorinated chroman derivatives to protect neurons from oxidative stress-induced cell death.[16][17]

-

Neuronal Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons.[18][19]

-

Induction of Neurotoxicity: Induce oxidative stress by treating the cells with hydrogen peroxide (H₂O₂).

-

Compound Treatment: Co-treat the cells with H₂O₂ and various concentrations of the fluorinated chroman derivative.

-

Cell Viability Assessment: After a suitable incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the concentration at which the compound provides significant neuroprotection.

Caption: Inhibition of the TLR4/MAPK Signaling Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

This simple in vitro assay provides a preliminary indication of anti-inflammatory activity. [20][21][22]

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin.

-

Compound Addition: Add the fluorinated chroman derivative at various concentrations to the reaction mixture.

-

Heat-Induced Denaturation: Induce protein denaturation by heating the mixture at 70°C.

-

Absorbance Measurement: Measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.

-

Calculate Inhibition: Calculate the percentage of inhibition compared to a control without the compound.

Antiviral Activity: A New Frontier in Influenza Treatment

Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as potent antiviral agents, particularly against the influenza A virus. [23]

Mechanism of Action

While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with the early stages of the viral life cycle, such as viral entry into the host cell or viral replication. [24]The presence of fluorine atoms appears to be crucial for this activity, likely by enhancing the binding affinity of the chroman scaffold to a specific viral or host cell target.

Experimental Protocol: In Vitro Antiviral Assay

-

Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection.

-

Virus Infection: Infect the MDCK cells with a known titer of influenza A virus.

-

Compound Treatment: Treat the infected cells with various concentrations of the fluorinated chroman derivative.

-

Cytopathic Effect (CPE) Reduction Assay: After a suitable incubation period, visually assess the reduction in virus-induced cell death (cytopathic effect) or quantify cell viability using a colorimetric assay (e.g., MTT).

-

IC50 and Selectivity Index (SI) Determination: Calculate the IC50 (the concentration that inhibits the viral CPE by 50%) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells). The selectivity index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Synthesis of Fluorinated Chroman Derivatives

A common and efficient method for the synthesis of fluorinated 2-arylchroman-4-ones is the p-toluenesulfonic acid (p-TSA)-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes. [25][26]

General Synthetic Protocol

-

Reactants: In a suitable solvent such as toluene, combine the fluorinated 2-hydroxyacetophenone, the desired benzaldehyde, p-toluenesulfonic acid (as a catalyst), and a dehydrating agent like anhydrous magnesium sulfate.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 150°C).

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired fluorinated 2-arylchroman-4-one.

Future Directions and Conclusion

The field of fluorinated chroman derivatives is ripe with opportunities for further research and development. Future efforts should focus on:

-

Elucidating Detailed Mechanisms of Action: Utilizing advanced techniques such as X-ray crystallography and computational modeling to understand the precise binding interactions of these compounds with their biological targets.

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Further structural modifications to improve solubility, bioavailability, and target specificity.

-

In Vivo Efficacy Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

-

Exploring New Therapeutic Applications: Investigating the potential of fluorinated chromans in other disease areas where their mechanisms of action may be relevant.

References

- Poeta E., Massenzio F., Babini G., Monti B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology.

- Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics.

- Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery.

- MD Biosciences. Cell-based Assays.

- Benchchem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

- Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. do C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Pharmaceutical and Pharmacological Sciences.

- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.

- Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Journal of Medicinal Chemistry.

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes.

- Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.

- Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.

- Matta, A., et al. (2020).

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease. Journal of Alzheimer's Disease.

- Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity.

- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease.

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiprolifer

- Matta, A., et al. (2020).

- Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed.

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.

- Chromanone and flavanone synthesis. Organic Chemistry Portal.

- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules.

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Semantic Scholar.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migr

- Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Deriv

- What are the mechanisms of action of the antivirals?. Clinical practice guidelines for influenza.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- The structure–activity relationship.

- Antiviral Resistance in Influenza Virus: Mechanism of Action. Viruses.

Sources

- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab [colab.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdbneuro.com [mdbneuro.com]

- 19. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Chemical stability and storage conditions for 6-Fluorochroman-8-ol

An In-Depth Technical Guide to the Chemical Stability and Storage of 6-Fluorochroman-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Research

This compound is a heterocyclic organic compound featuring a chroman core, a functionality prevalent in biologically active molecules such as vitamin E (α-tocopherol). The presence of the phenolic hydroxyl group at the 8-position suggests significant antioxidant properties, making it a compound of interest in drug discovery and medicinal chemistry for its potential role in mitigating oxidative stress. The fluorine atom at the 6-position can enhance metabolic stability and modify electronic properties, further refining its potential as a therapeutic scaffold.

Chemical Profile and Inherent Stability Factors

The stability of this compound is intrinsically linked to its molecular structure. The key functional groups that dictate its reactivity and potential degradation pathways are:

-

Phenolic Hydroxyl (-OH) Group: This is the most reactive site on the molecule. It is susceptible to oxidation, especially in the presence of oxygen, light, heat, and metal ions.[1][2][3] This is the basis of its antioxidant activity but also its primary stability liability.

-

Chroman Ring System: While relatively stable, the ether linkage within the heterocyclic ring can be susceptible to cleavage under harsh acidic conditions, although this is less common under typical storage conditions.

-

Fluorine (-F) Substituent: The electron-withdrawing nature of the fluorine atom can influence the acidity of the phenolic proton and the overall electron density of the aromatic ring, potentially modulating its susceptibility to oxidation.

The primary pathway of degradation for phenolic compounds is oxidation.[2] Understanding this mechanism is crucial for developing effective storage strategies.

Potential Degradation Pathway: Oxidation

The oxidation of this compound likely proceeds through a free-radical mechanism. The phenolic hydroxyl group can lose a hydrogen atom to form a stabilized phenoxyl radical. This radical can then undergo further reactions, such as dimerization or conversion into quinone-like structures, which are often colored. This process leads to a loss of the parent compound and the formation of impurities.

Caption: Proposed oxidative degradation pathway for this compound.

Recommended Storage and Handling Conditions

Based on the chemical principles governing the stability of phenolic compounds, a multi-faceted approach to storage is required to minimize degradation.[1][3][4][5] The following conditions are recommended to preserve the purity and potency of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8 °C (Refrigerated) Short-term: ≤ 25 °C (Cool Room Temp) | Reduces the rate of all chemical reactions, including oxidation.[1][3][5] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces oxygen, a key initiator of oxidative degradation.[2] |

| Light | Store in amber glass vials or protect from light. | Prevents photolysis, where light energy initiates the formation of free radicals.[1][2][4] |

| Container | Tightly sealed, chemically inert containers (e.g., borosilicate glass). | Prevents exposure to atmospheric oxygen and moisture. Ensures no leaching or reaction with the container itself.[6][7][8][9] |

| pH | Store as a solid. If in solution, buffer to a slightly acidic pH if possible. | The stability of phenols can be pH-dependent. The solid state is generally the most stable.[1][5][10] |

| Handling | Use in a well-ventilated area. Avoid creating dust. Wash hands after handling. | Standard good laboratory practice to ensure user safety.[6][8] |

Protocol for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a forced degradation or accelerated stability study is recommended. This involves subjecting the compound to stress conditions to predict its long-term stability.

Step-by-Step Protocol for Accelerated Stability Study

-

Initial Characterization:

-

Obtain a high-purity sample of this compound.

-

Perform an initial analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector to establish the initial purity (t=0 baseline). Record the peak area of the main compound.

-

Obtain other characterization data (e.g., NMR, Mass Spectrometry) for reference.

-

-

Sample Preparation for Stress Conditions:

-

Accurately weigh several samples of the compound into individual, appropriate containers (e.g., amber glass HPLC vials).

-

Prepare separate sets of samples for each stress condition to be tested.

-

-

Application of Stress Conditions:

-

Thermal Stress: Place one set of samples in an oven at an elevated temperature (e.g., 40°C or 60°C).[1][11]

-

Photolytic Stress: Place another set of samples in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines). If a chamber is unavailable, exposure to direct laboratory light can be a surrogate, but conditions must be documented.[1][4]

-

Oxidative Stress: Prepare a dilute solution of the compound and add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

-

Control Sample: Store one set of samples under the recommended long-term storage conditions (e.g., 2-8°C, protected from light, under inert gas).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each stress condition.

-

Prepare the sample for analysis (e.g., dissolve in a suitable solvent like methanol or acetonitrile).

-

Analyze the sample by HPLC using the same method as the t=0 analysis.

-

-

Data Analysis:

-

For each time point, calculate the percentage of this compound remaining relative to the t=0 sample.

-

Observe the formation of any new peaks in the chromatogram, which represent degradation products.

-

Plot the percentage of the remaining compound against time for each condition to visualize the degradation rate.

-

Caption: Experimental workflow for an accelerated stability study.

Conclusion: Ensuring Compound Integrity

The chemical stability of this compound is governed primarily by the susceptibility of its phenolic hydroxyl group to oxidation. Degradation can be effectively mitigated by implementing a robust storage and handling strategy that controls exposure to key environmental factors: oxygen, light, and heat.[1][2][3][5] Storing the compound as a solid at refrigerated temperatures (2-8°C) in a tightly sealed amber vial, preferably under an inert atmosphere, provides the most reliable protection against degradation. For researchers and drug development professionals, adherence to these protocols is not merely a matter of best practice; it is a critical component of ensuring the validity, reproducibility, and ultimate success of their scientific endeavors.

References

-

García-Pérez, P., Lozano-Milo, E., Landete, A. J., Gallego, A., Beltrán, D., & Monedero, V. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 10(9), 1469. [Link]

-

Hrádková I., Šmidrkal J., Filip V., Merkl R., & Kabrdová E. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue 1), S41. [Link]

-

Pavić, V., Jablonsky, M., Šelo, G., & Čipčić, H. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 27(19), 6543. [Link]

-

Filip, V. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. [Link]

-

Thitilertdecha, N. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. [Link]

-

Ng, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

L. J. Lunn. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

-

QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

-

ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]

-

NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

Sources

- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. qbdgroup.com [qbdgroup.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. admin.mantechpublications.com [admin.mantechpublications.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry of 6-Fluorochroman Compounds: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in 6-Fluorochroman Scaffolds

The chroman ring system, a core structural motif in a plethora of natural products and pharmacologically active molecules, presents a fascinating stereochemical landscape. The fusion of a dihydropyran ring to a benzene ring creates a rigid, yet conformationally dynamic, scaffold. When substituted, particularly at the C2 and C4 positions, the chroman structure gives rise to stereoisomers with potentially divergent biological activities. The introduction of a fluorine atom at the 6-position further refines the electronic and steric properties of this scaffold, making 6-fluorochroman derivatives particularly valuable in modern drug discovery. A prime example is the antihypertensive drug Nebivolol, where the specific stereochemistry of its two 6-fluorochroman moieties is paramount to its unique pharmacological profile, combining β1-adrenergic receptor blockade with nitric oxide-mediated vasodilation.[1][2][3][4][5]

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 6-fluorochroman compounds. We will delve into the fundamental principles of chroman stereoisomerism, explore the nuanced influence of the 6-fluoro substituent, and detail field-proven methodologies for stereoselective synthesis, chiral resolution, and rigorous stereochemical characterization. This guide is designed to equip researchers and drug development professionals with the knowledge to rationally design, synthesize, and analyze stereochemically pure 6-fluorochroman compounds, thereby accelerating the discovery of novel therapeutics.

Foundational Stereochemistry of the Chroman Ring System

Conformational Analysis: The Half-Chair Predominance

The dihydropyran ring of the chroman scaffold is not planar. Through-space steric and electronic interactions dictate that it predominantly adopts a half-chair conformation .[6] This conformation minimizes torsional strain and allows for substituents to occupy pseudo-axial or pseudo-equatorial positions. Computational and experimental studies, including NMR analysis of coupling constants, have shown that for 2-substituted chromanes, the conformer with the substituent in the pseudo-equatorial position is generally more stable.[7][8] This preference is a critical factor to consider when designing stereoselective syntheses, as the transition state geometry will often reflect this inherent conformational bias.

Stereoisomers of 6-Fluorochroman

A substituent at the C2 position of the 6-fluorochroman ring creates a single stereocenter, leading to a pair of enantiomers, (R)-6-fluorochroman and (S)-6-fluorochroman. The presence of additional substituents, for instance at C4, can introduce a second stereocenter, resulting in the formation of diastereomers (e.g., (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)). The precise spatial arrangement of these substituents dictates the overall shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.

Caption: Stereoisomeric relationships in 6-fluorochroman compounds.

The Influence of the 6-Fluoro Substituent

The fluorine atom at the 6-position is not a passive spectator in the stereochemical behavior of the chroman ring. Its unique electronic properties—strong inductive electron withdrawal (-I effect) and a moderate resonance electron-donating effect (+M effect)—can influence both the reactivity of the aromatic ring and the stereochemical outcome of reactions involving the dihydropyran ring.[9]

-

Electronic Effects: The interplay of the -I and +M effects of fluorine modulates the electron density of the aromatic ring. While fluorine is generally considered a deactivating group in electrophilic aromatic substitution, its +M effect can direct incoming electrophiles to the ortho and para positions.[9] This can be leveraged in synthetic strategies.

-

Steric and Conformational Effects: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, its introduction can lead to subtle but significant changes in molecular conformation and crystal packing.[10] In some cases, fluorine substitution has been shown to reverse the inherent diastereoselectivity of reactions by influencing the stability of transition states.[11] The precise impact is often context-dependent, necessitating careful experimental evaluation.

Stereoselective Synthesis and Chiral Resolution

Achieving stereochemical purity is a central challenge in the synthesis of 6-fluorochroman derivatives. Two primary strategies are employed: stereoselective synthesis, which aims to create a single desired stereoisomer, and chiral resolution, which separates a mixture of stereoisomers.

Asymmetric Synthesis

Recent advances in organocatalysis and transition-metal catalysis have enabled the highly enantioselective and diastereoselective synthesis of chroman derivatives.[12] These methods often involve the creation of the chroman ring system from achiral or prochiral precursors using a chiral catalyst.

For example, asymmetric hydrogenation of a chromene precursor using a chiral iridium catalyst can yield a 2-substituted chroman with high enantiomeric excess.[7] Similarly, organocatalytic domino reactions, such as a Michael addition followed by a hemiacetalization, can construct the chroman core with excellent stereocontrol.

Chiral Resolution

When a synthesis yields a racemic or diastereomeric mixture, resolution techniques are required to isolate the desired stereoisomer.